molecular formula C18H12N2O8 B6109995 METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE

METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE

Cat. No.: B6109995
M. Wt: 384.3 g/mol
InChI Key: CUSZBVRWWWVORN-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE is a complex organic compound with the molecular formula C16H10N2O6 It is known for its unique structural features, which include a nitro group, a dioxoisoindoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE typically involves the esterification of 4-nitro-1,3-dioxoisoindoline-2-acetic acid with methyl 4-hydroxybenzoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in modulating the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]OXY}BENZOATE is unique due to its specific combination of functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O8/c1-27-18(24)10-5-7-11(8-6-10)28-14(21)9-19-16(22)12-3-2-4-13(20(25)26)15(12)17(19)23/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSZBVRWWWVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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